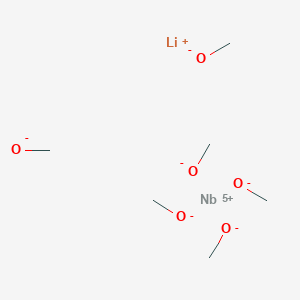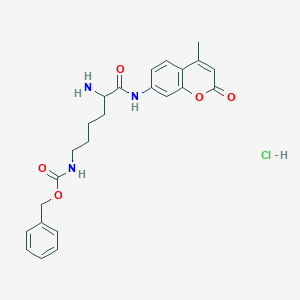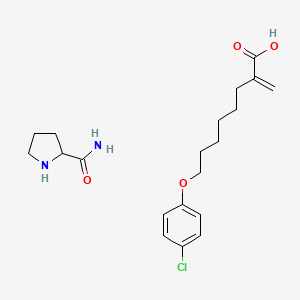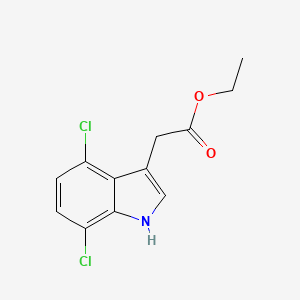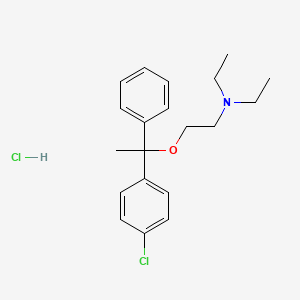
Clofenetamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofenetamina clorhidrato es un compuesto químico conocido por sus propiedades antihistamínicas. Se utiliza en varias formulaciones farmacéuticas para aliviar los síntomas asociados con las alergias, como picazón, secreción nasal y estornudos. Este compuesto es parte de la clase de antihistamínicos haloxantínicos y fue descubierto por Searle & Co en la década de 1940 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de clofenetamina implica varios pasos, comenzando con la preparación del compuesto base, clofenetamina. El proceso generalmente incluye la reacción de aminas específicas con compuestos aromáticos halogenados en condiciones controladas. El paso final implica la conversión de clofenetamina a su sal de clorhidrato reaccionándolo con ácido clorhídrico .
Métodos de producción industrial
La producción industrial de clorhidrato de clofenetamina sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para rendimiento y pureza, y a menudo implica el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de clofenetamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente usando agentes reductores como hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, comúnmente usando reactivos como hidróxido de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en una solución de éter anhidro.
Sustitución: Hidróxido de sodio en una solución acuosa.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El clorhidrato de clofenetamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se usa como reactivo en varias reacciones de síntesis orgánica.
Biología: Se estudia por sus efectos en los procesos celulares y las interacciones con las moléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de reacciones alérgicas y otras afecciones.
Industria: Se utiliza en la formulación de productos farmacéuticos y como estándar en química analítica
Mecanismo De Acción
El clorhidrato de clofenetamina ejerce sus efectos uniéndose a los receptores de histamina H1, bloqueando así la acción de la histamina endógena. Esto lleva a la reducción temporal de los síntomas asociados con las reacciones alérgicas, como picazón, secreción nasal y estornudos. Los objetivos moleculares incluyen los receptores de histamina en los mastocitos y los basófilos, que están involucrados en la liberación de histamina durante las reacciones alérgicas .
Comparación Con Compuestos Similares
Compuestos similares
Clorfeniramina: Otro antihistamínico con propiedades similares pero con una estructura química diferente.
Difenhidramina: Conocido por sus efectos sedantes, utilizado en el tratamiento de alergias y como ayuda para dormir.
Loratadina: Un antihistamínico no sedante que se usa para el alivio a largo plazo de las alergias.
Singularidad
El clorhidrato de clofenetamina es único en su afinidad de unión específica y eficacia en el bloqueo de los receptores de histamina. También se sabe que causa menos efectos secundarios en comparación con otros antihistamínicos, lo que lo convierte en una opción preferida en ciertas formulaciones .
Propiedades
Número CAS |
2019-16-1 |
|---|---|
Fórmula molecular |
C20H27Cl2NO |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO.ClH/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18;/h6-14H,4-5,15-16H2,1-3H3;1H |
Clave InChI |
YYLMTOXXJALHSQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)
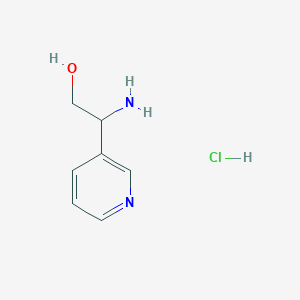
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)
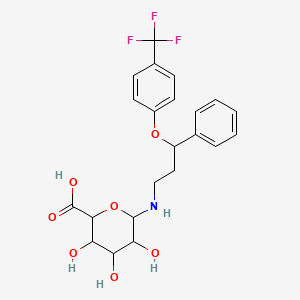
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
